![molecular formula C19H15N3OS B12631475 N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine CAS No. 920520-05-4](/img/structure/B12631475.png)

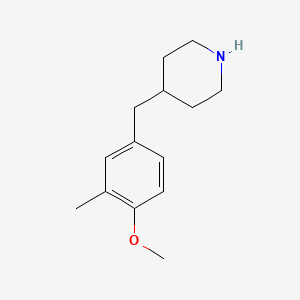

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine est un composé appartenant à la classe des dérivés de benzothiazole. Les benzothiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure.

Méthodes De Préparation

La synthèse de N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine peut être réalisée par diverses voies synthétiques. Une méthode courante consiste à l'acétylation de dérivés de 2-amino benzothiazole en présence de triéthylamine (TEA) dans le chloroforme . Une autre approche consiste à utiliser l'hydroxybenzotriazole (HOBT) et le chlorhydrate de 1-(3-diméthylaminopropyl)-3-éthylcarbodiimide (EDCl) comme médiateurs dans la synthèse de dérivés de benzothiazole . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de chloroacétyle, le diméthylformamide et d'autres solvants organiques . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réaction avec le chlorure de chloroacétyle produit du 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acétamide .

Applications De Recherche Scientifique

N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme élément constitutif de la synthèse de molécules plus complexes. En biologie et en médecine, les dérivés de benzothiazole ont été étudiés pour leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires . Ces composés ont montré des résultats prometteurs pour inhiber la croissance de diverses souches bactériennes et fongiques, ainsi que pour le traitement de certains types de cancer . Dans l'industrie, les dérivés de benzothiazole sont utilisés dans la production de colorants, d'accélérateurs de caoutchouc et d'autres produits chimiques .

Mécanisme d'action

Le mécanisme d'action de N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Les dérivés de benzothiazole sont connus pour inhiber l'activité de certaines enzymes et protéines, conduisant à la perturbation des processus cellulaires . Par exemple, ces composés ont montré qu'ils inhibaient l'enzyme DprE1, qui est impliquée dans la biosynthèse de la paroi cellulaire de Mycobacterium tuberculosis . Cette inhibition entraîne l'affaiblissement de la paroi cellulaire bactérienne et conduit finalement à la mort cellulaire.

Mécanisme D'action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.

Comparaison Avec Des Composés Similaires

N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine peut être comparé à d'autres dérivés de benzothiazole, tels que le N-(1,3-benzothiazol-2-yl)-2-chloroacétamide et les N'-(1,3-benzothiazol-2-yl)-arylamides . Ces composés partagent des caractéristiques structurelles similaires mais peuvent différer dans leurs activités biologiques et leurs applications. Par exemple, le N-(1,3-benzothiazol-2-yl)-2-chloroacétamide a été étudié pour ses propriétés antimicrobiennes, tandis que les N'-(1,3-benzothiazol-2-yl)-arylamides ont montré un potentiel en tant qu'agents antibactériens . La particularité de N-[4-(1,3-Benzothiazol-2-yl)-3-méthoxyphényl]pyridin-4-amine réside dans sa structure moléculaire spécifique, qui peut conférer des activités biologiques et des applications distinctes.

Propriétés

Numéro CAS |

920520-05-4 |

|---|---|

Formule moléculaire |

C19H15N3OS |

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine |

InChI |

InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21) |

Clé InChI |

JITVDYOPSHDJPS-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)

![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)

![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)

![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)

![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)

![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)